molecular formula C20H27N3O4 B5558863 1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5558863
M. Wt: 373.4 g/mol
InChI Key: PWYFGIXTIBIUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.20015635 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused and Spiro Heterocycles

The versatility of quinuclidin-3-one as an intermediate has been explored for synthesizing fused and spiro heterocycles, including quinuclidine derivatives and C-nucleosides. This approach demonstrates the compound's utility in generating complex structures with potential biological significance (Hamama, Zoorob, & El‐Magid, 2011).

Advancements in Benzimidazoles and Related Heterocycles

Research into the synthesis of 3-Aryl-1’H-spiro[2-pyrazoline-5,2’-quinoxalin]-3’(4’H)-ones reveals the compound's role in facilitating new acid-catalyzed rearrangements, contributing to the development of 2-(pyrazol-3-yl)benzimidazoles. This work highlights its potential in creating novel heterocyclic compounds with varied applications (Mamedov, Murtazina, Gubaidullin, Khafizova, Rizvanov, & Litvinov, 2010).

Fluorine-Containing Quinoline Derivatives

A series of fluorine-containing quinoline derivatives were synthesized, showcasing the compound's application in producing biologically interesting fluorinated derivatives via nonconventional methods such as microwave irradiation and sonication, underscoring its significance in medicinal chemistry (Dandia, Gautam, & Jain, 2007).

Spiro-Indoline and Pyrano[3,2-h]Quinolines

The compound has been utilized in the efficient synthesis of spiro[indoline-3,4′-pyrano[3,2-h]quinolines], highlighting its use in generating functionalized spiro compounds. This synthesis, carried out through a three-component reaction, illustrates the compound's adaptability in creating diverse heterocyclic structures (Shi & Yan, 2016).

Combinatorial Synthesis of Novel Spiro-Tethered Heterocycles

The combinatorial synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles demonstrates the compound's role in the innovative creation of hybrid structures. This strategy employs 1,3-dipolar cycloaddition, showcasing the compound's potential in the synthesis of complex molecules with possible pharmacological activities (Sumesh et al., 2016).

Future Directions

The future research directions for this compound could potentially involve exploring its biological activities, given the known activities of similar compounds. This could involve testing its activity against various biological targets, and potentially developing it into a drug if it shows promising activity .

Properties

IUPAC Name

1'-[2-(oxan-2-ylmethoxy)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-18(14-26-13-15-5-3-4-12-27-15)23-10-8-20(9-11-23)19(25)21-16-6-1-2-7-17(16)22-20/h1-2,6-7,15,22H,3-5,8-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYFGIXTIBIUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.